5-Bromo-4-hexylpyrimidine
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Description
5-Bromo-4-hexylpyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in biological systems as they are components of nucleic acids. The bromo and hexyl substituents on the pyrimidine ring can influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted-2,4-diaminopyrimidines can be prepared by C5-alkylation or cyclization, followed by alkylation with phosphorus-containing reagents . Another approach involves the condensation of bromo-indoles with pyrimidine triones under reflux conditions . Additionally, cyclopalladation has been used to synthesize mononuclear complexes with brominated pyrimidine ligands .
Molecular Structure Analysis
The molecular structure of brominated pyrimidines can be characterized using spectroscopic techniques. For example, the structure of 5-bromo-2-hydroxy pyrimidine was studied using FT-IR, FT-RAMAN, NMR, and UV-Vis spectroscopy, and computational methods like density functional theory (DFT) . Similarly, the crystal structure of a brominated indole-pyrimidine derivative was elucidated using X-ray diffraction and compared with DFT-optimized structures .
Chemical Reactions Analysis
Brominated pyrimidines can undergo various chemical reactions due to the presence of the reactive bromo group. For example, they can be used in cross-coupling reactions to introduce methyl groups . They can also participate in condensation reactions to form more complex heterocyclic systems . The bromo group can also facilitate the formation of cyclopalladated complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrimidines are influenced by their substituents. The presence of a bromo group can affect the electronic properties, as seen in the band gap energy and charge transfer within the molecule . The hexyl chain can impact the compound's solubility and interaction with biological systems. The thermal stability of these compounds can be high, as one derivative showed stability up to 215°C . Additionally, the biological activity of these compounds can vary, with some showing antiviral activity and others being investigated as tyrosine kinase inhibitors .
Safety And Hazards
properties
IUPAC Name |
5-bromo-4-hexylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-4-5-6-10-9(11)7-12-8-13-10/h7-8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYJYKUDFFKVKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NC=NC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650037 |
Source
|
Record name | 5-Bromo-4-hexylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-hexylpyrimidine | |
CAS RN |
951884-38-1 |
Source
|
Record name | 5-Bromo-4-hexylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-hexylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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